molecular formula C10H14BrNO2S B8415550 Methyl 4-(Bromomethyl)-2-tert-butylthiazole-5-carboxylate

Methyl 4-(Bromomethyl)-2-tert-butylthiazole-5-carboxylate

Cat. No. B8415550
M. Wt: 292.19 g/mol
InChI Key: LLODDMNNDWQHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09249123B2

Procedure details

Using the same general procedure as described for the preparation of 102e, reaction of methyl 4-methyl-2-tert-butylthiazole-5-carboxylate with N-bromo-succinimide in carbon tetrachloride afforded 125a.
Name
102e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]C1C(C)=C(NCC2C=C(C(C)(C)C)SC=2C(O)=O)C=CC=1.[CH3:23][C:24]1[N:25]=[C:26]([C:33]([CH3:36])([CH3:35])[CH3:34])[S:27][C:28]=1[C:29]([O:31][CH3:32])=[O:30].BrN1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:23][C:24]1[N:25]=[C:26]([C:33]([CH3:36])([CH3:35])[CH3:34])[S:27][C:28]=1[C:29]([O:31][CH3:32])=[O:30]

Inputs

Step One
Name
102e
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=CC1)NCC1=C(SC(=C1)C(C)(C)C)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(SC1C(=O)OC)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC=1N=C(SC1C(=O)OC)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.